1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone is an organic compound that features a pyrrole ring substituted with a p-tolyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 4-(p-tolyl)pyrrole with ethanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethanoyl group is introduced to the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methylphenyl)ethanone: Similar structure but lacks the pyrrole ring.
4-(p-Tolyl)pyrrole: Lacks the ethanone group.
1-(4-(p-Tolyl)-1H-pyrrol-3-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
Uniqueness: 1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of both the p-tolyl and ethanone groups on the pyrrole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
87388-57-6 |
---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H13NO/c1-9-3-5-11(6-4-9)13-8-14-7-12(13)10(2)15/h3-8,14H,1-2H3 |
InChI Key |
RNOCSUBWOXVNNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.